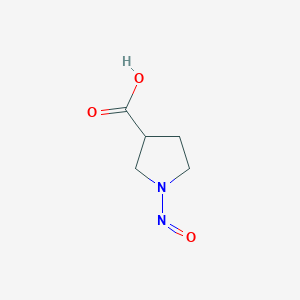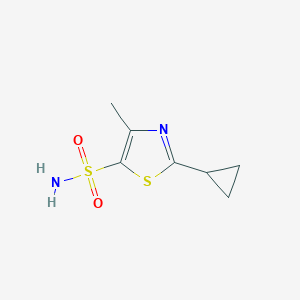
1-Nitrosopyrrolidine-3-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitrosopyrrolidine-3-carboxylic acid is a nitrosated derivative of pyrrolidine-3-carboxylic acid. It is a small organic molecule that contains a nitroso group (-NO) attached to the pyrrolidine ring. This compound has attracted attention due to its potential biological activities and diverse applications in various research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Nitrosopyrrolidine-3-carboxylic acid can be synthesized via the nitrosation of pyrrolidine-3-carboxylic acid. The nitrosation process involves the addition of nitrous acid to the organic compound to form the nitrosated product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Nitrosopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Electrophiles: Halogens, alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
1-Nitrosopyrrolidine-3-carboxylic acid has been used in various scientific research applications, including:
Mutagen and Carcinogen Studies: It is used as a tool to induce oxidative stress and apoptosis in cell lines, helping to investigate the mechanisms of DNA adduct formation and carcinogenesis.
Epigenetic Research: Researchers explore its potential to induce epigenetic changes and its implications in aging and age-related diseases.
Microbiome Studies: Investigating the effects of exposure on the microbiome.
Analytical Methods Development: Developing new methods for the detection and quantification of this compound in environmental samples.
Mécanisme D'action
The mechanism by which 1-nitrosopyrrolidine-3-carboxylic acid exerts its effects involves the formation of DNA adducts and the induction of oxidative stress. This compound can induce apoptosis through the activation of caspase pathways, leading to cell death. The molecular targets and pathways involved include DNA, proteins involved in the cell cycle, and apoptotic pathways .
Comparaison Avec Des Composés Similaires
- N-Nitrosopyrrolidine
- N-Nitrosopiperidine
- N-Nitrosomorpholine
Comparison: 1-Nitrosopyrrolidine-3-carboxylic acid is unique due to its specific structure and the presence of the carboxylic acid group, which can influence its reactivity and biological activity. Compared to other nitrosamines, it has distinct applications in research related to oxidative stress, apoptosis, and epigenetic changes .
Propriétés
Formule moléculaire |
C5H8N2O3 |
|---|---|
Poids moléculaire |
144.13 g/mol |
Nom IUPAC |
1-nitrosopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C5H8N2O3/c8-5(9)4-1-2-7(3-4)6-10/h4H,1-3H2,(H,8,9) |
Clé InChI |
PAKHKEMCVJZFCV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1C(=O)O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![rac-tert-butyl(7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate,cis](/img/structure/B13518001.png)
![benzyl N-[2-(prop-2-yn-1-yloxy)ethyl]carbamate](/img/structure/B13518009.png)


